Olfactory Receptor Activation: Allyl Phenylacetate is a Potent and Selective Ligand for Human OR51L1
Allyl phenylacetate demonstrates potent and selective activation of the human olfactory receptor OR51L1, with a log10 K1/2 value of -7.56 [1]. This receptor is not known to be activated by other common phenylacetate esters such as methyl or ethyl phenylacetate, and allyl phenylacetate is one of only two known agonists for this receptor [1][2]. The high affinity for OR51L1 is quantifiably distinct from the receptor interactions of other odorants, for which log10 K1/2 values can range from -3.84 (geranyl acetate) to -5.72 (androstenone) [1].
Androstenone: -5.72
| Evidence Dimension | Receptor binding affinity (log10 K1/2) |
|---|---|
| Target Compound Data | log10 K1/2 = -7.56 (allyl phenylacetate–OR51L1 pair) |
| Comparator Or Baseline | Geranyl acetate–OR14A16: log10 K1/2 = -3.84; Androstenone–OR7D4: log10 K1/2 = -5.72 |
| Quantified Difference | Allyl phenylacetate binds OR51L1 with >2 orders of magnitude higher affinity than geranyl acetate binds OR14A16, and >1 order of magnitude higher than androstenone binds OR7D4. |
| Conditions | Dose-response analysis of odorant-receptor pairs in vitro, fitted to Eq 3 from the referenced study. |
Why This Matters
This specific receptor-level activity provides a mechanistic basis for the unique odor profile of allyl phenylacetate, differentiating it from other esters and enabling targeted design of fragrance and flavor compositions.
- [1] Ahmed, L., Zhang, Y., Block, E., Buehl, M., Corr, M. J., Cormanich, R. A., ... & Zhuang, H. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. PLoS Computational Biology, 14(5), e1006175. (Data for OR51L1 activation by allyl phenylacetate from Fig. 2) View Source
- [2] OR51L1. (n.d.). PrimaryOdors.org. Retrieved April 19, 2026, from http://primaryodors.org/receptor/OR51L1 View Source
